Clomethiazole
Vue d'ensemble
Description
. Il est principalement utilisé pour traiter et prévenir les symptômes du sevrage alcoolique aigu. Le clométhiazole est structurellement apparenté à la thiamine (vitamine B1) mais agit comme un sédatif, un hypnotique, un relaxant musculaire et un anticonvulsivant .
Applications De Recherche Scientifique
Clomethiazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiazole derivatives and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems, particularly the GABAergic system.
Industry: Employed in the synthesis of other pharmacologically active thiazole derivatives.
Mécanisme D'action
Target of Action
Clomethiazole primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . This receptor is a key component of the main fast inhibitory neurotransmitter system in the mammalian central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator at the GABAA receptor . It enhances the action of the neurotransmitter GABA at this receptor, producing anxiolytic, anticonvulsant, sedative, and hypnotic effects . Specifically, this compound interacts with the GABAA receptor complex and inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation . This interaction increases the rate of [35S]TBPS dissociation and decreases the binding affinity .
Biochemical Pathways
This compound’s action on the GABAA receptor leads to an increase in inhibitory neurotransmission, which can have various downstream effects depending on the specific neuronal circuits involved . Additionally, this compound is a potent inhibitor of the CYP2E1 enzyme, which slows down the metabolism of ethanol, hence its use in alcohol withdrawal . It is also an inhibitor of CYP2B6 and possibly CYP2A6, thus it can affect the plasma clearance of substrates of those enzymes .
Pharmacokinetics
This compound is characterized by a two-compartment pharmacokinetic model with interindividual variability in all structural parameters . For a patient weighing 75 kg, the average clearance (CL), volume of distribution (V1), intercompartmental clearance (Q), and volume of distribution of the peripheral compartment (V2) were estimated to be 52.7 l/h, 82.5 l, 167 l/h, and 335 l, respectively . Increasing body weight and concomitant administration of liver enzyme-inducing drugs were found to increase clearance .
Result of Action
The interaction of this compound with the GABAA receptor leads to an increase in inhibitory neurotransmission, resulting in its sedative, hypnotic, muscle relaxant, and anticonvulsant effects . This makes it useful in treating and preventing symptoms of acute alcohol withdrawal .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of this compound. For example, when this compound is administered via IV in addition to carbamazepine, its clearance is increased by 30%, which results in a proportional reduction in plasma concentration . Furthermore, this compound is particularly toxic and dangerous if overdosed and is potentially fatal. Alcohol multiplies the effect .
Analyse Biochimique
Biochemical Properties
Clomethiazole interacts with various biomolecules, primarily the GABAA receptor complex . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABAA receptor activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GABAA receptor complex . It acts as a positive allosteric modulator, enhancing the action of the neurotransmitter GABA at this receptor . This results in anxiolytic, anticonvulsant, sedative, and hypnotic effects .
Dosage Effects in Animal Models
In animal models of stroke, this compound has shown neuroprotective effects when infused at doses producing clinically relevant plasma concentrations
Metabolic Pathways
This compound is a potent CYP2E1 enzyme inhibitor, which slows down the metabolism of ethanol . It is also an inhibitor of CYP2B6 and possibly CYP2A6, thus affecting the plasma clearance of substrates of those enzymes .
Méthodes De Préparation
Le clométhiazole est synthétisé par une série de réactions chimiques impliquant des dérivés du thiazole. La voie de synthèse implique généralement la réaction du chlorhydrate de 2-chloroéthylamine avec le disulfure de carbone et la méthylamine, suivie d'une cyclisation pour former le cycle thiazole . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de réaction similaires pour garantir la pureté et l'efficacité du produit final.
Analyse Des Réactions Chimiques
Le clométhiazole subit diverses réactions chimiques, notamment :
Oxydation : Le clométhiazole peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le clométhiazole en ses dérivés thiazoline correspondants.
Substitution : Le clométhiazole peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloroéthyle.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme l'azoture de sodium pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés de la thiazoline .
Applications de recherche scientifique
Le clométhiazole a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les dérivés du thiazole et leur réactivité.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier le système GABAergique.
Industrie : Employé dans la synthèse d'autres dérivés du thiazole pharmacologiquement actifs.
Mécanisme d'action
Le clométhiazole agit comme un modulateur allostérique positif au niveau du site barbiturate/picrotoxine du récepteur GABA_A . Il potentialise l'action du neurotransmetteur GABA au niveau de ce récepteur, produisant des effets anxiolytiques, anticonvulsivants, sédatifs et hypnotiques . Le clométhiazole inhibe également la liaison du [35S]butyl-bicyclophosphorothionate (TBPS), indiquant une activation du canal récepteur GABA_A . De plus, il agit sur les canaux ioniques chlorure et inhibe le métabolisme de l'éthanol en inhibant l'enzyme CYP2E1 .
Comparaison Avec Des Composés Similaires
Le clométhiazole est structurellement apparenté à la thiamine (vitamine B1) mais possède des propriétés pharmacologiques distinctes . Des composés similaires comprennent :
Barbiturates : Partagent des effets sédatifs et hypnotiques similaires, mais diffèrent par leur structure chimique et leur mécanisme d'action.
Benzodiazépines : Agissent également sur le récepteur GABA_A, mais ont un site de liaison et un profil pharmacocinétique différents.
Dérivés du thiazole : Des composés comme la thiamine présentent des similitudes structurelles, mais ont des activités biologiques différentes.
Le caractère unique du clométhiazole réside dans sa double action sur le récepteur GABA_A et les canaux ioniques chlorure, ainsi que dans sa capacité à inhiber le métabolisme de l'éthanol .
Activité Biologique
Clomethiazole, a sedative-hypnotic agent, has garnered attention for its diverse biological activities, particularly in the context of alcohol detoxification and neuroprotection. This article explores its pharmacological properties, clinical applications, and associated case studies.
This compound is structurally related to vitamin B1 and exhibits sedative, hypnotic, and anticonvulsant properties. Its primary mechanism involves enhancing the activity of inhibitory neurotransmitters such as GABA and glycine without significantly affecting excitatory neurotransmission. This action is distinct from that of barbiturates and benzodiazepines, as this compound does not increase responses to excitatory amino acids .
Pharmacokinetics
Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, leading to variable bioavailability (5-60%) depending on liver function. In patients with severe alcoholic liver cirrhosis, bioavailability can markedly increase . The drug's pharmacokinetic profile is crucial for its clinical efficacy and safety.
Alcohol Withdrawal Syndrome
This compound is primarily used in the management of alcohol withdrawal syndrome (AWS). It acts as a selective inhibitor of CYP2E1, an enzyme implicated in alcohol-related liver damage. Studies have shown that this compound treatment significantly reduces serum transaminase levels (AST and ALT), indicating improved liver function during detoxification .
Table 1: Effects of this compound on Liver Enzymes
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |
---|---|---|---|
Serum AST | 40 | 20 | <0.004 |
Serum ALT | 35 | 15 | <0.0006 |
Serum GGT | 50 | 30 | <0.039 |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects in models of cerebral ischemia. In animal studies, it has been shown to reduce oxidative stress and improve outcomes following ischemic events . However, clinical trials such as the this compound Acute Stroke Study did not demonstrate significant efficacy in improving functional outcomes for patients with major ischemic strokes .
Hepatotoxicity Case Report
A notable case study reported a 71-year-old male who developed hepatotoxicity during treatment with this compound for psycho-organic delirium. Laboratory results indicated elevated liver enzymes during treatment, which normalized upon discontinuation of the drug . This highlights the potential for adverse effects, particularly in vulnerable populations.
Treatment for Non-convulsive Status Epilepticus
In a retrospective case study, this compound was used successfully to manage non-convulsive status epilepticus in a pediatric patient unresponsive to benzodiazepines. The treatment was well-tolerated and demonstrated efficacy in controlling seizures .
Propriétés
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLITLDOTJTVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022842 | |
Record name | Clomethiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system | |
Record name | Clomethiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
533-45-9 | |
Record name | Clomethiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomethiazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomethiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clomethiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomethiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOMETHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C5DBZ19HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.